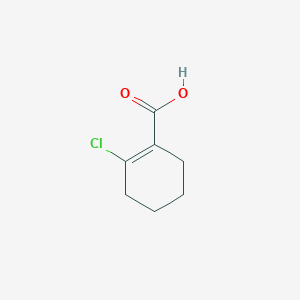

2-Chlorocyclohex-1-ene-1-carboxylic acid

Übersicht

Beschreibung

2-Chlorocyclohex-1-ene-1-carboxylic acid is a chlorinated derivative of cyclohexene carboxylic acid. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of similar cyclohexene-based compounds, which can be informative for understanding the properties and potential synthetic routes for this compound.

Synthesis Analysis

The synthesis of cyclohexene derivatives can be achieved through various methods. For instance, the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters is reported using a one-pot three-component condensation reaction catalyzed by FeCl3/SiO2 nanoparticles . Similarly, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid involves a one-pot procedure starting from trans-cyclohexane-1,2-dicarboxylic acid, which could be a potential starting point for synthesizing chlorinated derivatives . Additionally, enzymatic desymmetrization has been used to synthesize monoester cyclohexene derivatives, which demonstrates the potential for biocatalysis in the synthesis of complex cyclohexene-based compounds .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a dimethyl cyclohexene derivative was determined, revealing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information is valuable for predicting the molecular conformation and potential reactivity of this compound.

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. The Diels–Alder reaction is a common transformation for cyclohexene derivatives, as seen in the synthesis of cyclobut-1-ene-1,2-dicarboxylic acid derivatives . Additionally, palladium-catalyzed cyclization has been used to convert bromocyclohexene carboxylic acids into isoindoline derivatives . These reactions highlight the versatility of cyclohexene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can vary widely. For instance, mesomorphic derivatives of methylcyclohexene carboxylic acids exhibit lower nematic–isotropic transition temperatures and narrower nematic ranges compared to analogous derivatives, indicating that substituents can significantly influence the liquid crystalline properties of these compounds . This suggests that the introduction of a chlorine atom in this compound could also affect its physical properties in a similar manner.

Wissenschaftliche Forschungsanwendungen

1. Chemical Kinetics and Reaction Mechanisms

The study of elimination kinetics and reaction mechanisms involving compounds similar to 2-Chlorocyclohex-1-ene-1-carboxylic acid has been a subject of interest. For instance, Chuchani and Rotinov (1989) investigated the elimination kinetics of 2-chloropropionic acid, highlighting the importance of understanding reaction dynamics in similar compounds (Chuchani & Rotinov, 1989).

2. Organic Synthesis and Molecular Structure

Research has been conducted on reactions involving cyclohexene derivatives, such as the reaction of 1-vinylcyclohex-3-ene dioxide with carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Mukhamedova, Malyshko, Shagidullin, & Teptina, 1969).

3. Chiral Resolution and Pharmaceutical Applications

The chiral resolution of cyclohexene derivatives, a process crucial in pharmaceutical chemistry for obtaining enantiomerically pure compounds, has been studied by researchers like Li Yi-liang (2013), highlighting the compound's relevance in medicinal chemistry (Li Yi-liang, 2013).

4. Environmental Microbiology

In environmental microbiology, the metabolism of cyclohexene carboxylates by microorganisms like "Syntrophus aciditrophicus" has been explored, indicating the ecological and biodegradation potential of these compounds (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).

5. Material Science and Liquid Crystals

Research on derivatives of cyclohexene carboxylic acids, like those conducted by Bezborodov and Lapanik (1992), plays a significant role in material science, particularly in the study of liquid crystals (Bezborodov & Lapanik, 1992).

6. Bioorganic Chemistry and Medicinal Applications

The synthesis and evaluation of cyclohexene carboxylate derivatives as receptor agonists, like those studied by Bobiļeva et al. (2017), illustrate the compound's potential in bioorganic chemistry and drug design (Bobiļeva, Ikaunieks, Duburs, Mandrika, Petrovska, Klovins, & Loža, 2017).

7. Organic Synthesis and Catalysis

Research into the synthesis and transformations of cyclohexene carboxylic acid derivatives, such as those by Gómez-Sánchez and Marco-Contelles (2005), provides insights into catalysis and organic synthesis methodologies (Gómez-Sánchez & Marco-Contelles, 2005).

8. Biotechnology and Enzymatic Processes

The enzymatic desymmetrization of cyclohexene derivatives, as explored by Goswami and Kissick (2009), demonstrates the importance of these compounds in biotechnological applications and organic synthesis (Goswami & Kissick, 2009).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

It undergoes decarboxylation via electrolysis, leading to the formation of a reactive diradical . This might suggest that 2-Chlorocyclohex-1-ene-1-carboxylic acid could also form reactive intermediates that interact with its targets.

Pharmacokinetics

Its molecular weight is 160.6 , which suggests it could be absorbed and distributed in the body.

Action Environment

Eigenschaften

IUPAC Name |

2-chlorocyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODRKAXSGHOHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403957 | |

| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56475-13-9 | |

| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

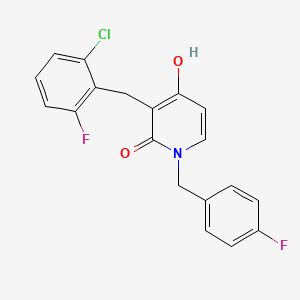

![4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B3032759.png)

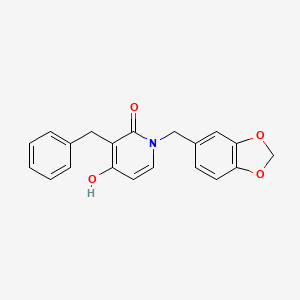

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)

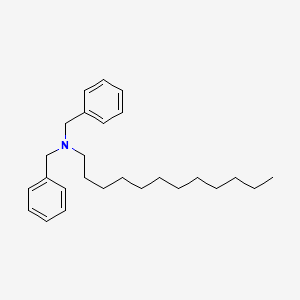

![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)

![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)